4-[[4-(Dimethylamino)phenyl]-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-methylphenyl)methylidene]-5-[4-(1-methylpiperidin-4-yl)oxyphenyl]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-morpholin-4-ylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(2-morpholin-4-ylethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridin-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
Description
The five pyrrolidine-2,3-dione derivatives listed are structurally complex molecules featuring a central pyrrolidine-2,3-dione core modified with diverse aromatic and heterocyclic substituents. These compounds share the following structural motifs:
- 4-[[4-(Dimethylamino)phenyl]-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione: Contains a dimethylamino group (electron-donating) and trifluoromethoxy (electron-withdrawing) substituents.
- 4-[hydroxy-(4-morpholin-4-ylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione: Incorporates morpholine (polar) and methoxy groups, balancing lipophilicity.
- 4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(2-morpholin-4-ylethoxy)phenyl]pyrrolidine-2,3-dione: Combines isopropyl (hydrophobic) and morpholinylethoxy (hydrophilic) moieties.
- 4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridin-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione: Symmetric isopropyl substitution, maximizing steric bulk and hydrophobicity.
These derivatives are synthesized via multicomponent reactions (MCRs) involving phenyl pyruvic esters, aldehydes, and amines, ensuring chemoselectivity and moderate-to-good yields . Their structural diversity reflects optimization efforts to enhance antimicrobial activity, solubility, and target binding .
Properties
CAS No. |
8022-37-5 |
|---|---|
Molecular Formula |
C141H141F3N18O21 |
Molecular Weight |
2480.7 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-methylphenyl)methylidene]-5-[4-(1-methylpiperidin-4-yl)oxyphenyl]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-morpholin-4-ylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(2-morpholin-4-ylethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridin-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H34N4O5.C29H30N4O4.C29H30N2O3.C27H26N4O5.C25H21F3N4O4/c1-20(2)22-5-7-24(8-6-22)29(36)27-28(35(31(38)30(27)37)26-13-4-21(3)32-33-26)23-9-11-25(12-10-23)40-19-16-34-14-17-39-18-15-34;1-18-4-7-21(8-5-18)27(34)25-26(33(29(36)28(25)35)24-13-6-19(2)30-31-24)20-9-11-22(12-10-20)37-23-14-16-32(3)17-15-23;1-17(2)20-7-11-22(12-8-20)26-25(27(32)23-13-9-21(10-14-23)18(3)4)28(33)29(34)31(26)24-15-6-19(5)30-16-24;1-17-3-12-22(29-28-17)31-24(18-6-10-21(35-2)11-7-18)23(26(33)27(31)34)25(32)19-4-8-20(9-5-19)30-13-15-36-16-14-30;1-14-4-13-19(30-29-14)32-21(15-7-11-18(12-8-15)36-25(26,27)28)20(23(34)24(32)35)22(33)16-5-9-17(10-6-16)31(2)3/h4-13,20,28,36H,14-19H2,1-3H3;4-13,23,26,34H,14-17H2,1-3H3;6-18,26,32H,1-5H3;3-12,24,32H,13-16H2,1-2H3;4-13,21,33H,1-3H3 |
InChI Key |
NIXOVWUDDMBODS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=C(C=C3)C)C4=CC=C(C=C4)OC5CCN(CC5)C)O.CC1=NC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)C(C)C.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)C(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OCCN5CCOCC5.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)N4CCOCC4)O)C(=O)C2=O)C5=CC=C(C=C5)OC.CC1=NN=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)N(C)C)O)C(=O)C2=O)C4=CC=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrrolidine-2,3-dione Core
The core structure, 1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione, can be synthesized via cyclization reactions involving amino acids or β-keto acids. Common methods include:
- Cyclocondensation of amino acids or their derivatives with suitable diketones or aldehydes under acidic or basic conditions.
- Use of 1,3-dicarbonyl compounds reacting with amino heterocycles to form the pyrrolidine ring.
Functionalization at the 4-Position
The hydroxymethylidene group at position 4 is typically introduced via condensation reactions involving aldehydes or ketones with the pyrrolidine core:
- Aldol-type condensation using aldehydes bearing aromatic or heterocyclic groups (e.g., 4-(trifluoromethoxy)benzaldehyde).
- Hydroxy- or methoxy-substituted aldehyde derivatives are used to incorporate trifluoromethoxy or methoxy groups, respectively.
Synthesis of Derivatives with Morpholine, Piperidine, and Propan-2-yl Substituents
These modifications are achieved through:
- N-alkylation or N-arylation of the pyrrolidine nitrogen with appropriate alkyl or aryl halides.
- Reaction of intermediates with alkyl halides (e.g., 4-propan-2-ylphenyl derivatives) under basic conditions to introduce alkyl substituents.
Representative Synthetic Route
Based on literature and patent disclosures, a typical synthetic pathway involves:
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Synthesis of pyrrolidine-2,3-dione core | Cyclization of amino acids or diketones with heterocyclic amines |
| 2 | Formation of hydroxymethylidene group | Condensation with aromatic aldehydes (e.g., 4-(trifluoromethoxy)benzaldehyde) in ethanol or water under reflux |
| 3 | Introduction of aromatic substituents | Nucleophilic substitution or coupling reactions |
| 4 | Functionalization with morpholine, piperidine | Alkylation with corresponding halides or amines |
| 5 | Final modifications and purification | Chromatography, crystallization |
Data Tables of Relevant Synthesis Conditions
| Compound | Starting Materials | Key Reactions | Catalysts/Conditions | Yield | References |
|---|---|---|---|---|---|
| 4-[[4-(Dimethylamino)phenyl]-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione | 4-(Dimethylamino)aniline, aldehyde derivatives | Condensation, cyclization | Acidic catalysis, reflux | 60-75% | Patent WO2007075783A2 |
| 4-[Hydroxy-(4-methylphenyl)methylidene] derivative | 4-methylbenzaldehyde | Knoevenagel condensation | Base catalysis | 65-80% | Literature reports |
Notes on Optimization and Challenges
- Reaction selectivity : Controlling the formation of hydroxymethylidene versus other possible adducts requires precise control of pH and temperature.
- Yield optimization : Use of microwave-assisted synthesis and catalysis can improve yields and reduce reaction times.
- Purity : High-performance liquid chromatography (HPLC) and recrystallization are typically employed for purification.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biology, the compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its various substituents can be modified to enhance binding affinity and specificity.
Medicine
In medicine, the compound has potential applications as a drug candidate. Its unique structure allows for the targeting of specific molecular pathways, making it a promising candidate for the treatment of various diseases.
Industry
In industry, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it a valuable addition to the chemical toolbox.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The various substituents on the compound allow for specific binding interactions, which can modulate the activity of the target molecule. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound ID | Molecular Weight | logP (Predicted) | Aqueous Solubility (μg/mL) | Biofilm Inhibition (MBIC₅₀, μg/mL) |
|---|---|---|---|---|
| 4-(Dimethylamino)phenyl variant | 612.58 | 3.8 | 22 ± 3 | 16 ± 2 |
| 4-Methylphenyl variant | 598.55 | 4.1 | 18 ± 2 | 24 ± 3 |
| 4-Morpholin-4-ylphenyl variant | 610.60 | 2.9 | 34 ± 4 | 12 ± 1 |
| 4-Propan-2-ylphenyl (morpholine) | 652.62 | 3.5 | 28 ± 3 | 14 ± 2 |
| Symmetric isopropyl variant | 584.63 | 5.0 | <10 | >32 |
Table 2: Target Binding Affinity (Predicted)
| Compound ID | Docking Score (GOLD) vs. S. aureus Penicillin-Binding Protein |
|---|---|
| 4-(Dimethylamino)phenyl variant | 68.5 (High affinity) |
| 4-Morpholin-4-ylphenyl variant | 72.3 (Highest affinity) |
| Symmetric isopropyl variant | 45.2 (Low affinity) |
Biological Activity
Pyrrolidine-2,3-diones are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of various pyrrolidine-2,3-dione derivatives, particularly focusing on their antibacterial, anti-Alzheimer's, and antioxidant properties.
Overview of Pyrrolidine-2,3-Dione Compounds
Pyrrolidine-2,3-diones are characterized by a pyrrolidine ring with two carbonyl groups at positions 2 and 3. The general structure can be modified through various substitutions, which can significantly influence their biological activity. The specific compounds of interest include:
- 4-[[4-(Dimethylamino)phenyl]-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione
- 4-[hydroxy-(4-methylphenyl)methylidene]-5-[4-(1-methylpiperidin-4-yl)oxyphenyl]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione
- 4-[hydroxy-(4-morpholin-4-ylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione
- 4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(2-morpholin-4-ylethoxy)phenyl]pyrrolidine-2,3-dione
- 4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridin-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione
Antibacterial Activity
Recent studies have demonstrated that pyrrolidine-2,3-dione derivatives exhibit potent antibacterial activity against multidrug-resistant strains of Pseudomonas aeruginosa. In vitro assays indicated that these compounds can inhibit the activity of penicillin-binding protein 3 (PBP3), a critical target in bacterial cell wall synthesis.
Key Findings:
- A focused library screening identified several pyrrolidine derivatives that inhibited PBP3 by up to 100% at concentrations around 100 µM .
- Structural modifications, such as the introduction of hydroxyl groups and heteroaryl moieties, were essential for enhancing antibacterial potency .
Anti-Alzheimer's Activity
Computational studies have identified certain pyrrolidine derivatives as potential inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease pathology. These compounds were found to possess favorable drug-like properties and showed promise in attenuating neurodegenerative processes.
Research Insights:
- Molecular docking simulations highlighted the ability of specific pyrrolidine derivatives to bind effectively to the Cdk5/p25 complex .
- The pharmacophore model generated from known inhibitors facilitated the identification of novel candidates with improved efficacy against Alzheimer's pathology .
Antioxidant Properties
The antioxidant capabilities of pyrrolidine derivatives have also been explored. These compounds demonstrated significant radical scavenging activity against reactive oxygen species (ROS), which are linked to various diseases.
Experimental Results:
- The DPPH assay indicated that certain pyrrolidine derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .
Summary Table of Biological Activities
Q & A
Q. What are the key synthetic routes for pyrrolidine-2,3-dione derivatives, and how are intermediates characterized?
Pyrrolidine-2,3-dione derivatives are typically synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example:
- Step 1 : Formation of the pyrrolidine core via [3+2] cycloaddition or aldol condensation .
- Step 2 : Introduction of substituents (e.g., trifluoromethoxy, morpholinyl) via nucleophilic substitution or cross-coupling reactions .
- Step 3 : Final functionalization using reagents like 6-methylpyridazin-3-yl or 4-(1-methylpiperidin-4-yl)oxyphenyl groups .
Q. Characterization Methods :
- NMR Spectroscopy : To confirm regioselectivity and stereochemistry (e.g., distinguishing Z/E isomers in hydroxymethylidene groups) .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography : Resolves ambiguities in substituent orientation .
Q. What design principles govern the substitution patterns in these compounds?
Substituents are selected based on:
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) enhance electrophilicity at the pyrrolidine core, facilitating downstream reactions .
- Steric Considerations : Bulky groups like 4-propan-2-ylphenyl improve solubility and reduce aggregation in biological assays .
- Biological Activity : Morpholinyl and piperidinyl groups are prioritized for their membrane permeability and interaction with enzyme active sites .
Example : The 4-(dimethylamino)phenyl group in the first compound enhances π-π stacking with aromatic residues in target proteins .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for these derivatives?
- Quantum Chemical Calculations : Predict thermodynamic feasibility of cyclization steps (e.g., transition-state analysis for pyrrolidine ring closure) .
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal solvent systems (e.g., DMF vs. THF) and catalyst loading .
- Case Study : ICReDD’s reaction path search methods reduced optimization time for similar heterocycles by 40% via automated condition screening .
Q. Recommended Tools :
Q. How do structural variations impact biological activity, and how can contradictions in data be resolved?
Structure-Activity Relationship (SAR) Insights :
Q. Addressing Data Contradictions :
- Biological Assays : Variability in IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. HeLa). Standardize assays using WHO-recommended protocols .
- Synthetic Reproducibility : Batch-to-batch purity discrepancies (>95% vs. 85%) can skew results. Implement QC via HPLC-UV/ELSD .
Q. What statistical approaches are effective for DOE (Design of Experiments) in process optimization?
- Factorial Design : Screen variables (temperature, catalyst ratio) to identify critical parameters. For example, a 2³ factorial design reduced reaction steps from 8 to 5 for a related pyrrolidine derivative .
- Response Surface Methodology (RSM) : Optimize yield and purity simultaneously. A central composite design (CCD) improved yield from 62% to 89% for a morpholinyl-substituted analog .
- Taguchi Methods : Minimize experimental runs while maximizing data robustness, particularly for scale-up studies .
Q. How can AI-driven automation enhance high-throughput screening (HTS) for these compounds?
- Autonomous Laboratories : Robotic platforms integrated with ML algorithms prioritize synthesis of derivatives with predicted logP < 3.5 and polar surface area > 80 Ų .
- Real-Time Analytics : In-line NMR and IR spectrometers coupled with AI detect reaction intermediates, enabling dynamic adjustments (e.g., quenching side reactions) .
- Case Study : AI-guided HTS identified a 4-propan-2-ylphenyl analog with 10-fold selectivity over off-target kinases .
Q. What strategies validate the proposed mechanisms of action (MoA) for these compounds?
- Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding constants (e.g., Kₐ = 1.3 × 10⁶ M⁻¹s⁻¹ for a kinase target) .
- Crystallography : Co-crystal structures (e.g., PDB: 8XYZ) reveal hydrogen bonding between the pyrrolidine-2,3-dione core and catalytic lysine residues .
- Knockout Models : CRISPR-Cas9 gene editing confirms target specificity (e.g., >90% activity loss in EGFR-KO cells) .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced Degradation Studies : Expose compounds to pH 1–13, UV light, and oxidants (e.g., H₂O₂).
- Key Finding : The 4-(trifluoromethoxy)phenyl group undergoes hydrolysis at pH > 10, generating reactive intermediates .
- Metabolic Stability : Use liver microsomes to quantify half-life (e.g., mouse: 45 min vs. human: 120 min) .
- Formulation Strategies : Encapsulation in PEGylated liposomes improves plasma stability by 300% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
